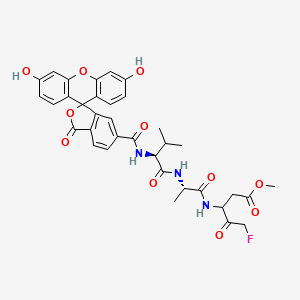
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, with a peptide sequence and a fluoromethylketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves the following steps:
Fluorescein Derivatization: Fluorescein is first modified to introduce a carbonyl group at the 6-position.
Peptide Coupling: The modified fluorescein is then coupled with the peptide sequence Val-Ala-DL-Asp(OMe) using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Fluoromethylketone Introduction: Finally, the fluoromethylketone group is introduced through a reaction with an appropriate fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the peptide sequence or the fluoromethylketone group.
Substitution: The compound can participate in substitution reactions, particularly at the peptide or fluoromethylketone moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a modified fluorescein derivative, while reduction could result in a deprotected peptide.
Applications De Recherche Scientifique
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.
Industry: Utilized in the development of fluorescent markers and sensors.
Mécanisme D'action
The mechanism of action of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its interaction with specific molecular targets. The fluorescein moiety allows for visualization and tracking, while the peptide sequence and fluoromethylketone group may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another fluorescein derivative used in similar applications.
BODIPY Dyes: A class of fluorescent dyes with different spectral properties.
Rhodamine Dyes: Fluorescent compounds with applications in imaging and diagnostics.
Uniqueness
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its combination of a fluorescent dye, peptide sequence, and fluoromethylketone group, which provides specific interactions and applications not found in other compounds.
Propriétés
Formule moléculaire |
C35H34FN3O11 |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
methyl 3-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate |
InChI |
InChI=1S/C35H34FN3O11/c1-16(2)30(33(46)37-17(3)31(44)38-25(26(42)15-36)14-29(43)48-4)39-32(45)18-5-8-21-24(11-18)35(50-34(21)47)22-9-6-19(40)12-27(22)49-28-13-20(41)7-10-23(28)35/h5-13,16-17,25,30,40-41H,14-15H2,1-4H3,(H,37,46)(H,38,44)(H,39,45)/t17-,25?,30-/m0/s1 |
Clé InChI |
WXBWWJLGPZGUOS-AGCXOFIMSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)



![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)


![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)




